An In-depth Technical Guide to 5-Norbornene-2,3-dimethanol: Structure, Properties, and Applications
An In-depth Technical Guide to 5-Norbornene-2,3-dimethanol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Norbornene-2,3-dimethanol, a versatile bicyclic diol with significant applications in polymer chemistry, materials science, and burgeoning opportunities in the biomedical field. This document details its chemical structure, physicochemical properties, synthesis, polymerization, and its role in the development of advanced materials and potential drug delivery systems.
Chemical Structure and Identification
5-Norbornene-2,3-dimethanol, also known as bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, is a derivative of norbornene, a strained bicyclic hydrocarbon. The presence of two primary alcohol functionalities and a reactive double bond within a rigid scaffold makes it a valuable monomer and chemical intermediate. The molecule exists as different stereoisomers (endo and exo), which can influence its reactivity and the properties of its derivatives.
The chemical structure of 5-Norbornene-2,3-dimethanol is characterized by a bicyclo[2.2.1]heptane core containing a double bond, with two hydroxymethyl groups (-CH₂OH) attached to the C2 and C3 positions.
Molecular Formula: C₉H₁₄O₂[1]
IUPAC Name: [3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol[2]
CAS Numbers:
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Mixture of isomers: 85-39-2[1]
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endo,endo-isomer: 699-97-8
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and computed properties of 5-Norbornene-2,3-dimethanol is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 154.21 g/mol | [1] |
| Appearance | White to yellow powder or crystals | |
| Melting Point | 82-86 °C | |
| Boiling Point | 144-162 °C at 6.5 Torr; 170-175 °C at 25 mmHg | [1] |
| Solubility | Soluble in methanol. | [1] |
| Density (Predicted) | 1.136 ± 0.06 g/cm³ | [1] |
| LogP (Predicted) | 0.4 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Storage Temperature | Room Temperature, sealed in dry conditions. | [1] |
Spectroscopic Data: Spectroscopic techniques are crucial for the identification and characterization of 5-Norbornene-2,3-dimethanol.
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¹H NMR: The proton NMR spectrum provides characteristic signals for the vinyl, bridgehead, and hydroxymethyl protons.
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¹³C NMR: The carbon NMR spectrum shows distinct peaks for the olefinic, aliphatic, and hydroxymethyl carbons.
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FT-IR: The infrared spectrum displays a prominent broad absorption band for the O-H stretching of the alcohol groups, typically in the range of 3200-3600 cm⁻¹, and C=C stretching for the norbornene double bond around 1570 cm⁻¹.
Synthesis and Experimental Protocols
5-Norbornene-2,3-dimethanol is typically synthesized in a two-step process starting from the Diels-Alder reaction of cyclopentadiene and maleic anhydride, followed by the reduction of the resulting anhydride.
Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride
The initial step involves a classic [4+2] cycloaddition reaction to form the norbornene anhydride.
Experimental Protocol: Diels-Alder Reaction
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Reactant Preparation: Dissolve maleic anhydride in a suitable solvent like ethyl acetate. Cyclopentadiene is often generated fresh by the thermal cracking of its dimer, dicyclopentadiene.
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Reaction: Slowly add the freshly prepared cyclopentadiene to the maleic anhydride solution, typically at a low temperature (e.g., in an ice bath) to control the exothermic reaction.
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Crystallization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for a specified period. The product, cis-5-norbornene-endo-2,3-dicarboxylic anhydride, will precipitate out of the solution.
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Isolation: Collect the solid product by filtration, wash with a cold solvent (e.g., hexane) to remove any unreacted starting materials, and dry under vacuum.
Reduction to 5-Norbornene-2,3-dimethanol
The anhydride is then reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Reduction of the Anhydride
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Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride in an anhydrous ether solvent, such as tetrahydrofuran (THF), in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
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Addition of Anhydride: Dissolve the cis-5-norbornene-endo-2,3-dicarboxylic anhydride in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining a controlled temperature (e.g., using an ice bath).
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Reaction: After the addition is complete, stir the reaction mixture at room temperature for several hours or heat to reflux to ensure complete reduction.
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Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water to precipitate the aluminum salts.
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Workup and Purification: Filter the resulting slurry and wash the solid aluminum salts thoroughly with THF or another suitable organic solvent. Combine the organic filtrates, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude 5-Norbornene-2,3-dimethanol can be further purified by recrystallization or column chromatography.
The overall synthesis workflow can be visualized as follows:
Polymerization and Material Properties
The strained double bond of the norbornene ring makes 5-Norbornene-2,3-dimethanol an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is catalyzed by transition metal alkylidene complexes, with Grubbs' and Schrock's catalysts being the most common. The polymerization proceeds via a metathesis reaction that opens the norbornene ring, leading to a polymer backbone with repeating cyclopentane units connected by double bonds. The two primary alcohol groups of the monomer are preserved as side chains on the resulting polymer.
Experimental Protocol: General ROMP Procedure
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Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve 5-Norbornene-2,3-dimethanol in a dry, degassed solvent (e.g., dichloromethane or THF). In a separate vial, dissolve the chosen ROMP catalyst (e.g., Grubbs' third-generation catalyst) in the same solvent.
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Polymerization: Rapidly inject the catalyst solution into the vigorously stirring monomer solution. The polymerization is often fast, with a noticeable increase in viscosity.
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Termination: After a predetermined time, or when the desired conversion is reached, terminate the polymerization by adding a quenching agent, such as ethyl vinyl ether.
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Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as cold methanol.
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Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
The process of ROMP can be illustrated with the following diagram:
Properties of Polynorbornene-based Materials
Polymers derived from norbornene monomers, including 5-Norbornene-2,3-dimethanol, exhibit a unique combination of properties. While specific data for the homopolymer of 5-Norbornene-2,3-dimethanol is not widely published, properties can be inferred from related polynorbornene derivatives.
| Property | Description | Reference(s) |
| Thermal Stability | Polynorbornene derivatives generally show good thermal stability, with decomposition temperatures often above 300 °C. The stability can be influenced by the nature of the side groups. | [3][4] |
| Glass Transition Temperature (Tg) | The Tg is highly tunable based on the side chains. For polymers of norbornene-dicarboxylic acid esters, Tg can range from -30 °C to over 300 °C. The hydroxyl groups in poly(5-Norbornene-2,3-dimethanol) are expected to increase Tg due to hydrogen bonding. | [4][5] |
| Mechanical Properties | The rigid polynorbornene backbone imparts good mechanical strength. Cross-linking through the diol side chains can further enhance modulus and create robust thermosets. | [6][7] |
| Solubility | The solubility is dependent on the side chains. The presence of polar hydroxyl groups in poly(5-Norbornene-2,3-dimethanol) is expected to render it soluble in polar organic solvents. | [8] |
Applications in Drug Development and Biomedical Science
The unique chemical structure of 5-Norbornene-2,3-dimethanol and its resulting polymers opens up several avenues for applications in the biomedical field, particularly in drug delivery and tissue engineering.
Polymeric Drug Carriers
The "grafting-from" ROMP technique can be used to synthesize protein-polymer conjugates, where polynorbornene chains are grown from the surface of a protein. This can enhance the therapeutic efficacy of proteins and reduce their immunogenicity.[9] Amphiphilic block copolymers based on polynorbornene have been developed as carriers for hydrophobic drugs, forming micelles that can release the drug in response to stimuli like pH changes.[1]
Hydrogel Formation
The diol functionality of 5-Norbornene-2,3-dimethanol allows for its incorporation into hydrogel networks. Norbornene-functionalized polymers, such as chitosan and gelatin, can be cross-linked through various chemistries, including photo-initiated thiol-ene reactions, to form biocompatible hydrogels.[10][11] These hydrogels are promising for controlled drug release and as scaffolds for tissue engineering.[12] The release of therapeutic agents from these hydrogels can be tuned by controlling the cross-linking density and the hydrolytic degradation of the polymer network.[12]
A conceptual workflow for a norbornene-based drug delivery system is shown below:
Biocompatibility
Studies on amphiphilic polynorbornenes have demonstrated excellent biocompatibility both in vitro with fibroblast cell lines and in vivo in zebrafish embryo models.[1] This low toxicity is a critical prerequisite for any material intended for biomedical applications.
Safety and Handling
5-Norbornene-2,3-dimethanol is classified as causing skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this chemical. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Norbornene-2,3-dimethanol is a highly functional and versatile monomer with a rigid, strained bicyclic structure. Its ability to undergo Ring-Opening Metathesis Polymerization provides access to a wide range of well-defined polymers with tunable properties. The presence of hydroxyl groups offers sites for further functionalization and imparts desirable characteristics for biomedical applications. As research continues, polymers and materials derived from 5-Norbornene-2,3-dimethanol are poised to play an increasingly important role in the development of advanced drug delivery systems, tissue engineering scaffolds, and high-performance materials.
References
- 1. Synthesis, conjugating capacity and biocompatibility evaluation of a novel amphiphilic polynorbornene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. Chiral Polymers from Norbornenes Based on Renewable Chemical Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scimedpress.com [scimedpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Polynorbornene-based bioconjugates by aqueous grafting-from ring-opening metathesis polymerization reduce protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Orthogonally crosslinked gelatin-norbornene hydrogels for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - PMC [pmc.ncbi.nlm.nih.gov]
